molecular formula C38H72N2O8 B1663034 Calcium ionophore I CAS No. 58801-34-6

Calcium ionophore I

Cat. No.: B1663034
CAS No.: 58801-34-6
M. Wt: 685.0 g/mol
InChI Key: CJAONIOAQZUHPN-UHFFFAOYSA-N
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Description

Calcium Ionophore I, also known as ETH 1001, is a highly selective ionophore for calcium ions (Ca²⁺). It is widely used in biological and chemical research due to its ability to transport calcium ions across cellular membranes. This compound plays a crucial role in various physiological processes by regulating intracellular calcium levels, which are essential for numerous cellular functions .

Biochemical Analysis

Biochemical Properties

Calcium Ionophore I interacts with calcium ions, forming a stable complex that can pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels . This interaction plays a crucial role in various biochemical reactions, including the regulation of cell signaling pathways and gene expression.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the intracellular concentration of calcium ions . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its ability to form a stable complex with Ca2+ and transport it across the cell membrane . This alters the intracellular concentration of calcium ions, which can influence various cellular processes, including enzyme activation or inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade significantly over time . Long-term effects on cellular function observed in in vitro or in vivo studies include changes in calcium ion concentration and related cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Lower doses may have threshold effects, while high doses can lead to toxic or adverse effects. The specific effects can depend on the particular animal model and the conditions of the study.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium ion transport . It interacts with various enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with calcium ions . It can affect the localization or accumulation of calcium ions within cells.

Subcellular Localization

The subcellular localization of this compound is related to its role as a calcium ion carrier . It can be directed to specific compartments or organelles based on its interaction with calcium ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium Ionophore I is synthesized through a series of organic reactions. The synthesis involves the formation of a complex structure that can selectively bind and transport calcium ions. The process typically includes the use of specific reagents and catalysts to achieve the desired selectivity and efficiency .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process is optimized to ensure high purity and yield. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: Calcium Ionophore I primarily undergoes complexation reactions with calcium ions. It forms stable complexes that facilitate the transport of calcium ions across membranes. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The synthesis and application of this compound involve the use of organic solvents, catalysts, and specific reaction conditions to ensure the selective binding of calcium ions. The reaction conditions are carefully controlled to maintain the integrity of the ionophore .

Major Products Formed: The primary product formed from the reactions involving this compound is the calcium-ionophore complex. This complex is crucial for the ionophore’s function in transporting calcium ions across membranes .

Properties

CAS No.

58801-34-6

Molecular Formula

C38H72N2O8

Molecular Weight

685.0 g/mol

IUPAC Name

ethyl 12-[[2-[3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yloxy]acetyl]-methylamino]dodecanoate

InChI

InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3

InChI Key

CJAONIOAQZUHPN-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC

SMILES

CCOC(=O)CCCCCCCCCCC[N+]1(CCN(C(=O)COC(C(OCC1=O)C)C)C)CCCCCCCCCCC(=O)OCC

Canonical SMILES

CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC

Appearance

Assay:≥95%A solution in ethanol

Synonyms

(17R,18R)-diethyl 13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontane-1,34-dioate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium ionophore I
Reactant of Route 2
Calcium ionophore I
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Calcium ionophore I
Reactant of Route 4
Calcium ionophore I
Reactant of Route 5
Calcium ionophore I
Reactant of Route 6
Calcium ionophore I
Customer
Q & A

Q1: How does ETH 1001 facilitate calcium transport across membranes?

A1: ETH 1001 acts as a neutral ionophore, meaning it binds to calcium ions (Ca2+) and shields their charge. This complex then diffuses across the hydrophobic interior of the membrane, effectively transporting Ca2+ down its electrochemical gradient. [, ]

Q2: What are the typical downstream effects of using ETH 1001 in biological systems?

A2: ETH 1001 elevates intracellular Ca2+ levels, triggering various calcium-dependent processes. These can include muscle contraction, neurotransmitter release, enzyme activation, gene expression changes, and even cell death, depending on the cell type and concentration used. [, ]

Q3: What is the molecular formula and weight of ETH 1001?

A3: The molecular formula of ETH 1001 is C40H78N2O6, and its molecular weight is 683.05 g/mol.

Q4: Is there any spectroscopic data available for ETH 1001?

A4: While the provided articles don't include specific spectroscopic data, 1H NMR titration experiments with Ca(SCN)2 suggest that ETH 1001 forms a 1:1 complex with calcium, indicating a "tweezing" mechanism where the ionophore encapsulates the Ca2+ ion. []

Q5: How does the choice of membrane matrix affect ETH 1001-based calcium-selective electrodes?

A5: Studies show that electrode performance varies with the membrane matrix. For instance, polyurethane-based membranes exhibit reduced asymmetry potential shifts compared to poly(vinyl chloride) (PVC) membranes when exposed to protein-containing solutions. [] Silicone rubber (SR) matrices, on the other hand, demonstrate low water uptake, good adhesion, and robust potential responses even at submicromolar concentrations. [, ]

Q6: How do nonionic surfactants influence the performance of ETH 1001-based calcium-selective electrodes?

A6: Nonionic surfactants like Brij 35 and Triton X-100 can decrease the selectivity of ETH 1001-based electrodes for calcium over potassium. This effect is attributed to the surfactant's interaction with both primary and interfering ions within the membrane, impacting the ionophore's binding ability. []

Q7: Does ETH 1001 possess any intrinsic catalytic activity?

A7: ETH 1001 is not known to possess catalytic properties. Its primary function revolves around its ability to bind and transport Ca2+ ions across membranes, facilitating rather than catalyzing biological processes.

Q8: What are some specific research applications where ETH 1001 has been instrumental?

A8: ETH 1001 has been used to:

  • Investigate the role of calcium in fertilization and early embryonic development. []
  • Study the regulation of ion permeability in blood vessels. []
  • Measure intracellular calcium concentrations in various cell types, including muscle fibers and proximal tubule cells. []
  • Induce acrosome reaction in sperm cells for in-vitro fertilization studies. []
  • Investigate chromosome segregation and recombination in human meiosis. []

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